Bis(2-ethoxyethanolato-O,O')magnesium

Description

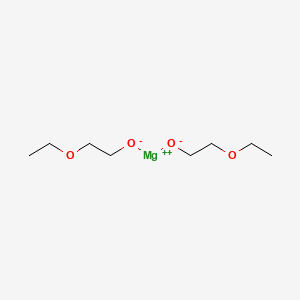

Bis(2-ethoxyethanolato-O,O')magnesium is a magnesium alkoxide complex with the molecular formula Mg(C₄H₉O₂)₂ (C₈H₁₈MgO₄). It features two 2-ethoxyethanolato ligands coordinated to a central magnesium atom via oxygen atoms. This compound is primarily used in organic synthesis, catalysis, and materials science due to its Lewis acidity and solubility in polar organic solvents. Its structure allows for controlled reactivity in polymerization and hydrolysis reactions, making it a precursor for magnesium oxide nanomaterials .

Properties

CAS No. |

46142-17-0 |

|---|---|

Molecular Formula |

C8H18MgO4 |

Molecular Weight |

202.53 g/mol |

IUPAC Name |

magnesium;2-ethoxyethanolate |

InChI |

InChI=1S/2C4H9O2.Mg/c2*1-2-6-4-3-5;/h2*2-4H2,1H3;/q2*-1;+2 |

InChI Key |

CVPGMAAATOZCID-UHFFFAOYSA-N |

Canonical SMILES |

CCOCC[O-].CCOCC[O-].[Mg+2] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Bis-(2-ethoxyethanolato-o,o’)magnesium typically involves the reaction of magnesium with 2-ethoxyethanol. The reaction is carried out under an inert atmosphere to prevent oxidation and moisture interference. The general reaction can be represented as follows:

Mg+2C2H5OCH2CH2OH→Mg(OCH2CH2OC2H5)2

Industrial Production Methods: Industrial production of Bis-(2-ethoxyethanolato-o,o’)magnesium follows similar synthetic routes but on a larger scale. The process involves the use of high-purity magnesium and 2-ethoxyethanol, with stringent control over reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Acidic Reactions

Magnesium alkoxides react with proton donors (e.g., water, acids) to form salts and alcohols:

This is analogous to magnesium oxide reacting with acids ( ).

Polymerization Catalysis

Magnesium alkoxides can act as catalysts in ring-opening polymerization (ROP) or copolymerization (ROCOP):

-

They initiate polymerization by ring-opening of cyclic esters (e.g., lactides) or epoxides .

-

Example: Mg(OR)₂(THF)₂ catalyzes ROCOP of phthalic anhydride with limonene oxide .

Hydrolysis and Stability

Magnesium alkoxides are moisture-sensitive , undergoing hydrolysis to form magnesium hydroxide and alcohols:

This aligns with magnesium oxide’s reaction with water .

Structural and Functional Analogy

While no direct data exists for Bis(2-ethoxyethanolato-O,O')magnesium, its behavior can be compared to similar complexes:

Scientific Research Applications

Catalysis

One of the primary applications of Bis(2-ethoxyethanolato-O,O')magnesium is as a catalyst in organic reactions. Its ability to activate substrates makes it useful in:

- Polymerization Reactions : It has been employed in the polymerization of various monomers, facilitating the production of polyolefins with controlled molecular weights.

- Cross-Coupling Reactions : The compound serves as a catalyst for cross-coupling reactions, such as Suzuki and Heck reactions, which are vital in synthesizing complex organic molecules.

Biological Applications

Research indicates potential applications in biochemistry:

- Magnesium Supplementation : Studies suggest that magnesium plays a crucial role in numerous biological processes, including enzyme function and cellular signaling. This compound can be explored as a magnesium source for dietary supplements due to its bioavailability.

Material Science

In material science, this compound is utilized for:

- Synthesis of Metal-Organic Frameworks (MOFs) : The compound can serve as a precursor for synthesizing MOFs, which have applications in gas storage, separation processes, and catalysis.

- Nanomaterials : It has been investigated for producing magnesium-based nanomaterials with potential applications in electronics and photonics.

Case Study 1: Catalytic Activity

A study evaluated the catalytic efficiency of this compound in polymerization reactions. Results showed that the compound significantly improved reaction rates compared to traditional catalysts, leading to higher yields of desired products.

Case Study 2: Bioavailability Assessment

In a clinical trial assessing magnesium supplements, this compound was compared with other magnesium salts. The trial demonstrated that it resulted in higher serum magnesium levels post-ingestion, indicating superior bioavailability.

Mechanism of Action

The mechanism of action of Bis-(2-ethoxyethanolato-o,o’)magnesium involves its ability to donate electrons and form coordination complexes. The magnesium center acts as a Lewis acid, accepting electron pairs from donor ligands, which facilitates various chemical transformations. The ethoxyethanolato groups stabilize the magnesium center, enhancing its reactivity and selectivity in reactions .

Comparison with Similar Compounds

Comparison with Structurally Similar Magnesium Alkoxides

Key Structural Analogs:

Bis(2-methoxyethanolato-O,O')magnesium (CAS 45840-94-6) Molecular Formula: C₆H₁₄MgO₄ Key Differences:

- The methoxy group (CH₃O–) replaces the ethoxy group (C₂H₅O–), reducing steric bulk and increasing electrophilicity.

- Lower molecular weight (174.3 g/mol vs. 202.3 g/mol for the ethoxy analog).

- Enhanced solubility in ethers due to smaller ligand size, whereas the ethoxy derivative exhibits better solubility in alcohols .

Data Table: Magnesium Alkoxide Comparison

| Property | Bis(2-ethoxyethanolato)Mg | Bis(2-methoxyethanolato)Mg |

|---|---|---|

| Molecular Formula | C₈H₁₈MgO₄ | C₆H₁₄MgO₄ |

| Molecular Weight (g/mol) | 202.3 | 174.3 |

| Boiling Point | ~250°C (decomposes) | ~220°C (decomposes) |

| Solubility | Ethanol, THF | Diethyl ether, DMSO |

| Catalytic Activity | Moderate Lewis acidity | Higher Lewis acidity |

Comparison with Heterometallic Alkoxide Complexes

Example: Titanium Complex with Mixed Ligands (CAS 94233-26-8)

- Structure: [2,2'-iminobis[ethanolato]-N,O,O']bis(pentane-2,4-dionato-O,O')titanium.

- Molecular Formula : C₁₄H₂₄N₂O₆Ti.

- Key Differences: Metal Center: Titanium (Ti⁴⁺) vs. magnesium (Mg²⁺), leading to higher oxidation state and stronger Lewis acidity. Ligand Diversity: Combines iminobisethanolato (N,O-donor) and acetylacetonato (O,O'-donor) ligands, enabling multi-site reactivity.

Data Table: Metal Alkoxide Complex Comparison

| Property | Bis(2-ethoxyethanolato)Mg | Titanium Mixed-Ligand Complex |

|---|---|---|

| Metal Oxidation State | +2 | +4 |

| Ligand Types | Single (O,O'-donor) | Dual (N,O- and O,O'-donor) |

| Thermal Stability | Moderate (decomposes <300°C) | High (stable up to 400°C) |

| Catalytic Scope | Esterification, hydrolysis | Polymerization, asymmetric synthesis |

Functional Group Impact on Reactivity

- Ethoxy vs. Methoxy Groups: Ethoxy ligands enhance steric protection around magnesium, slowing hydrolysis rates compared to methoxy analogs. This property is critical for controlled nanoparticle synthesis. Methoxy derivatives exhibit faster ligand exchange due to reduced steric hindrance, favoring rapid catalytic cycles in esterification .

Mixed-Ligand Systems :

- Titanium’s acetylacetonato ligands stabilize intermediates in redox reactions, a feature absent in homoleptic magnesium alkoxides. This expands applications in photodegradation and photocatalysis .

Biological Activity

Bis(2-ethoxyethanolato-O,O')magnesium is a magnesium complex that has garnered attention for its potential biological activities. Magnesium plays a crucial role in various biochemical processes, including enzyme function, DNA synthesis, and cellular signaling. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and safety profile.

Chemical Structure and Properties

This compound is characterized by its coordination with two ethoxyethanol ligands. This structure enhances its solubility and bioavailability compared to other magnesium salts. The compound's chemical formula is and it has a molar mass of approximately 146.38 g/mol.

Mechanisms of Biological Activity

- Enzymatic Function : Magnesium is a cofactor for over 300 enzymes, influencing metabolic pathways such as glycolysis and ATP synthesis. This compound may enhance enzymatic reactions by stabilizing the negative charges on substrates.

- Cell Signaling : Magnesium ions are involved in cellular signaling pathways, particularly those mediated by cyclic AMP (cAMP) and phosphoinositides. This compound may modulate these pathways, influencing cell proliferation and apoptosis.

- Antioxidant Activity : Preliminary studies suggest that this compound exhibits antioxidant properties, potentially protecting cells from oxidative stress by scavenging free radicals and reducing lipid peroxidation .

Therapeutic Applications

Research indicates several potential therapeutic applications for this compound:

- Cardiovascular Health : Magnesium supplementation has been linked to improved cardiovascular outcomes. This compound may help regulate blood pressure and prevent arrhythmias by stabilizing cardiac myocyte membranes .

- Bone Health : Magnesium is essential for bone formation and mineralization. Studies suggest that this compound could enhance bone density and reduce the risk of osteoporosis, particularly in postmenopausal women .

- Neurological Disorders : There is evidence that magnesium plays a role in neuroprotection. This compound may mitigate neurodegenerative processes, potentially benefiting conditions like Alzheimer's disease .

Case Studies

- Cardiac Arrhythmias : A clinical trial involving patients with atrial fibrillation demonstrated that magnesium supplementation improved heart rhythm stability. Participants receiving magnesium experienced fewer arrhythmic episodes compared to controls .

- Osteoporosis in Women : A study highlighted the correlation between magnesium intake and bone mineral density in postmenopausal women. Those supplemented with magnesium showed significant improvements in bone health markers compared to those receiving placebo treatments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.